molecular formula C23H23N3O3 B10874970 N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide

N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B10874970
M. Wt: 389.4 g/mol
InChI Key: KEWFZFXWPXMUFC-UHFFFAOYSA-N
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Description

N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, methoxyphenyl groups, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but typically involve the use of a solvent such as ethanol and a base like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The cyano group and methoxyphenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The pyrrole ring may also contribute to the compound’s overall biological activity by facilitating interactions with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-HYDROXYPHENYL)ACETAMIDE
  • N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-CHLOROPHENYL)ACETAMIDE

Uniqueness

N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to the presence of both methoxyphenyl groups and the cyano group, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23N3O3/c1-15-16(2)26(18-7-11-20(29-4)12-8-18)23(21(15)14-24)25-22(27)13-17-5-9-19(28-3)10-6-17/h5-12H,13H2,1-4H3,(H,25,27)

InChI Key

KEWFZFXWPXMUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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